Triton X 100

Description

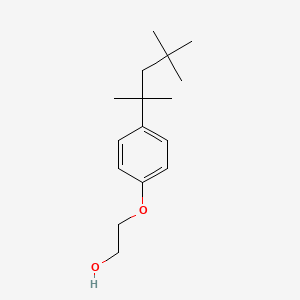

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQQPHGFMYQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-93-1 | |

| Record name | Polyethylene glycol mono(4-tert-octylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1058680 | |

| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS] | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octoxynol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16262 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2315-67-5, 63869-93-2, 9002-93-1 | |

| Record name | 4-Octylphenol monoethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octoxynol-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((1,1,3,3-Tetramethylbutyl)phenoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063869932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octoxinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, octylphenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1,1,3,3-tetramethylbutyl)phenyl]-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol mono[4-(1,1,3,3- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTOXYNOL-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20CAX7IO75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triton X-100: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Triton X-100, a non-ionic surfactant, is a cornerstone reagent in laboratories worldwide. Its utility spans a vast array of applications, from the fundamental task of cell lysis to its nuanced role in sophisticated immunoassays. This technical guide provides an in-depth exploration of the core laboratory uses of Triton X-100, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their experimental design and execution.

Core Applications and Physicochemical Properties

Triton X-100's effectiveness stems from its molecular structure, which features a hydrophilic polyethylene (B3416737) oxide chain and a hydrophobic hydrocarbon group. This amphipathic nature allows it to disrupt lipid-lipid and lipid-protein interactions within cell membranes without denaturing most proteins, making it a comparatively mild detergent.[1][2]

Data Presentation: Quantitative Insights into Triton X-100 Usage

To facilitate experimental design, the following tables summarize key quantitative parameters for the use of Triton X-100 in various laboratory applications.

Table 1: Recommended Concentrations of Triton X-100 for Common Laboratory Applications

| Application | Recommended Concentration (% v/v) | Notes |

| Cell Lysis | ||

| General Cell Lysis | 0.1 - 1.0% | Effective for a wide range of cell types.[3] |

| Mammalian Cells (e.g., HeLa, CHO) | 0.5 - 1.0% | Higher concentrations may be needed for complete lysis. |

| Bacterial Cells (e.g., E. coli) | 0.1 - 0.5% | Often used in conjunction with other lysis methods like sonication.[3] |

| Immunoassays | ||

| ELISA (Wash Buffer) | 0.05% | Helps to reduce non-specific binding and background noise.[4] |

| ELISA (Antibody Diluent) | 0.01 - 0.05% | Can enhance antibody penetration and binding kinetics. |

| Western Blot (Wash Buffer) | 0.05 - 0.1% | Reduces background signal on the membrane. |

| Immunofluorescence | ||

| Permeabilization | 0.1 - 0.5% | Allows antibodies to access intracellular antigens. |

| Other Applications | ||

| Virus Inactivation (Enveloped Viruses) | ≥0.5% | Used for inactivating lipid-enveloped viruses in biopharmaceutical manufacturing. |

| Nucleic Acid Hybridization | 0.1 - 1.0% | Improves the efficiency and specificity of nucleic acid binding. |

Table 2: Comparative Overview of Triton X-100 and Other Common Laboratory Detergents

| Detergent | Type | Key Characteristics | Primary Applications |

| Triton X-100 | Non-ionic | Mild, non-denaturing, effective at solubilizing membrane proteins.[1][5] | Cell lysis, protein extraction, immunoassays, immunoprecipitation.[1] |

| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong, denaturing detergent. | SDS-PAGE, solubilizing difficult proteins.[6] |

| CHAPS | Zwitterionic | Mild, non-denaturing, easily removable by dialysis. | Solubilizing membrane proteins for functional studies, 2D electrophoresis.[7] |

| NP-40 (Igepal CA-630) | Non-ionic | Similar to Triton X-100, but may be less stringent. | Co-immunoprecipitation, lysis of cytoplasmic membranes. |

| Tween 20 | Non-ionic | Very mild detergent. | Primarily used as a blocking agent and in wash buffers for immunoassays. |

Table 3: Effect of Triton X-100 on Enzyme Activity

| Enzyme | Effect of Triton X-100 | Concentration Range (% v/v) | Reference |

| Mitochondrial Succinate-Oxidizing Enzymes | Inhibition of some activities (succinate:cytochrome c reductase, succinate (B1194679) oxidase, ubiquinol (B23937) oxidase) | Not specified | [8] |

| Candida rugosa Lipase | Increased activity of free enzyme, decreased activity of immobilized enzyme | 0.1 - 0.5% | [9] |

| Polyphenol Oxidase (Plum) | Used in extraction buffer to aid in enzyme recovery | 1.0% | [10] |

| Bacterial Mono- and Dioxygenases | Increased activity in the presence of diesel oil | Not specified | [11] |

| Carotenoid Cleavage Dioxygenase | Increased activity | up to 9% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Triton X-100.

Protocol 1: Cell Lysis for Protein Extraction and Western Blotting

This protocol is suitable for the lysis of adherent mammalian cells for subsequent protein analysis by Western Blotting.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100

-

Protease and phosphatase inhibitor cocktail

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).

-

Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

-

The lysate is now ready for downstream applications such as Western Blotting.

Protocol 2: Permeabilization for Immunofluorescence Staining

This protocol describes the permeabilization of fixed adherent cells for intracellular antibody staining.

Materials:

-

Fixed cells on coverslips or in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization Buffer: 0.1% (v/v) Triton X-100 in PBS

Procedure:

-

After fixing the cells with a suitable fixative (e.g., 4% paraformaldehyde), wash the cells three times with PBS for 5 minutes each.

-

Aspirate the PBS and add the permeabilization buffer to cover the cells.

-

Incubate for 10-15 minutes at room temperature.

-

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

The cells are now permeabilized and ready for blocking and antibody incubation steps.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This protocol outlines the general steps for performing a Co-IP experiment to study protein-protein interactions.

Materials:

-

Cell lysate prepared in a non-denaturing lysis buffer (e.g., containing 0.1-1% Triton X-100)[13]

-

Primary antibody specific to the "bait" protein

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash Buffer: Lysis buffer with a potentially lower concentration of Triton X-100 (e.g., 0.1%)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Pre-clear the cell lysate by incubating it with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads, pellet them, and discard the supernatant.

-

After the final wash, remove all residual wash buffer.

-

Elute the "bait" protein and its interacting partners ("prey") from the beads by adding elution buffer and heating the sample.

-

The eluted proteins can then be analyzed by Western Blotting or mass spectrometry.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and workflows involving Triton X-100.

Caption: The three-stage model of membrane solubilization by Triton X-100.[14][15]

Caption: A typical workflow for a Co-Immunoprecipitation (Co-IP) experiment.

References

- 1. Detergents: Triton X-100, Tween-20, and More [labome.com]

- 2. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]

- 3. Triton X-100's Influence on Recombinant Protein Yield in E. coli [eureka.patsnap.com]

- 4. How Triton X-100 Enhances Signal in ELISAs (Enzyme-Linked Immunosorbent Assays) [eureka.patsnap.com]

- 5. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of the nonionic detergent Triton X-100 on mitochondrial succinate-oxidizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Triton X-100 and PEG on the Catalytic Properties and Thermal Stability of Lipase from Candida Rugosa Free and Immobilized on Glyoxyl-Agarose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bacterial properties changing under Triton X-100 presence in the diesel oil biodegradation systems: from surface and cellular changes to mono- and dioxygenases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry} [protocols.io]

- 14. Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Disruption of Cellular Barriers: A Technical Guide to Triton X-100's Mechanism of Action in Cell Lysis

For Researchers, Scientists, and Drug Development Professionals

Triton X-100, a non-ionic surfactant, is a cornerstone of cell biology and protein biochemistry, widely employed for its ability to permeabilize and lyse cell membranes. Its efficacy lies in its amphipathic nature, possessing both a hydrophilic polyethylene (B3416737) oxide head and a hydrophobic hydrocarbon tail. This dual characteristic allows it to disrupt the intricate lipid bilayer of cell membranes, leading to the release of intracellular contents. This in-depth guide elucidates the core mechanism of Triton X-100-mediated cell lysis, provides quantitative data for its application, and details experimental protocols for its effective use.

The Core Mechanism: A Stepwise Disruption

The action of Triton X-100 on the cell membrane is a multi-stage process, fundamentally driven by the thermodynamics of hydrophobic and hydrophilic interactions. At concentrations below its Critical Micelle Concentration (CMC), detergent monomers insert themselves into the lipid bilayer.[1][2] As the concentration increases, the process escalates, leading to complete membrane solubilization.

1. Monomer Insertion and Membrane Permeabilization: Initially, individual Triton X-100 molecules partition into the cell membrane's lipid bilayer.[1][3] The hydrophobic tail of the detergent integrates with the hydrophobic core of the bilayer, while the polar head group interacts with the aqueous environment and the polar heads of the phospholipids.[2] This insertion disrupts the tight packing of the lipid molecules, leading to an increase in membrane fluidity and permeability.[2][4] At this stage, the cell membrane becomes permeable to small molecules that would otherwise be excluded.[5]

2. Micelle Formation and Membrane Solubilization: As the concentration of Triton X-100 reaches and surpasses its CMC, the detergent monomers begin to aggregate into thermodynamically stable structures called micelles.[1] In the context of the cell membrane, this leads to the formation of "mixed micelles," which are aggregates composed of Triton X-100, membrane lipids, and membrane proteins.[1][6][7] This process effectively dissolves the lipid bilayer into these small, soluble complexes.[6][8]

3. Solubilization of Membrane Proteins: A key advantage of Triton X-100 is its generally non-denaturing nature.[1][9] Its bulky and rigid non-polar head does not typically penetrate and unfold water-soluble proteins.[1] Instead, it associates with the hydrophobic transmembrane domains of integral membrane proteins, effectively replacing the native lipid environment and rendering these proteins soluble in the aqueous lysis buffer.[1][10] This allows for the extraction of membrane proteins in a state that often preserves their native structure and function.[9][11]

Quantitative Data for Effective Lysis

The efficiency of cell lysis and protein solubilization is highly dependent on the concentration of Triton X-100 and other experimental parameters. The following tables summarize key quantitative data for the application of Triton X-100.

| Property | Value | Reference(s) |

| Chemical Structure | Polyoxyethylene(10) octylphenyl ether | [12] |

| Detergent Class | Non-ionic | [1][9] |

| Average Molecular Weight | ~625 g/mol | [9] |

| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM (0.0155% w/v) | [9][13][14] |

| Aggregation Number | 121 - 125 | [15] |

Table 1: Physicochemical Properties of Triton X-100

| Application | Recommended Concentration (v/v) | Notes | Reference(s) |

| General Cell Lysis | 0.1% - 1.0% | Sufficient for lysing most cell types. Higher concentrations (up to 0.5%) usually do not harm most enzymes. | [13][16] |

| Mammalian Cell Lysis | 0.05% - 1.0% | 0.05% can be effective and is sometimes used to minimize interference with subsequent assays like the Bradford protein assay. | [14][17] |

| Bacterial Cell Lysis | 0.1% - 1.0% | Often used in conjunction with other methods like sonication or lysozyme (B549824) treatment. Disruption of the plasma membrane can induce autolysis in some bacteria. | [2][18] |

| Membrane Protein Solubilization | 0.1% - 0.5% (w/v) | The optimal protein-to-detergent ratio can be critical. For pig liver mitochondrial membranes, a ratio of 3 mg protein/mg Triton X-100 was found to be optimal. | [19] |

Table 2: Recommended Working Concentrations of Triton X-100

Visualizing the Mechanism and Workflow

To further clarify the process, the following diagrams, generated using Graphviz, illustrate the mechanism of action and a typical experimental workflow for cell lysis using Triton X-100.

Caption: Mechanism of Triton X-100 Cell Lysis.

Caption: General Experimental Workflow for Cell Lysis.

Experimental Protocols

Below are detailed methodologies for cell lysis using Triton X-100. These protocols serve as a starting point and may require optimization based on the specific cell type and downstream application.

Protocol 1: Lysis of Adherent Mammalian Cells

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Triton X-100 Lysis Buffer (see recipe below)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Triton X-100 Lysis Buffer Recipe (Example):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (v/v) Triton X-100

-

Protease and phosphatase inhibitors (added fresh)

Procedure:

-

Aspirate the culture medium from the confluent cell culture dish.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold Triton X-100 Lysis Buffer to the dish (e.g., 0.5 - 1.0 mL for a 10 cm dish).

-

Incubate the dish on ice for 5-15 minutes.[20]

-

Using a cell scraper, scrape the cells off the surface of the dish.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

(Optional) To ensure complete lysis and shear cellular DNA, pass the lysate through a 23G needle several times or sonicate briefly on ice.[20]

-

Centrifuge the lysate at 14,000-17,000 x g for 15-30 minutes at 4°C to pellet the nuclei and insoluble cellular debris.[20]

-

Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube for downstream analysis.

Protocol 2: Lysis of Bacterial Cells

Materials:

-

Bacterial cell pellet

-

Triton X-100 Lysis Buffer for Bacteria (see recipe below)

-

Lysozyme (optional)

-

DNase I (optional)

-

Sonciator or bead beater (optional)

-

Microcentrifuge tubes

-

Microcentrifuge

Triton X-100 Lysis Buffer for Bacteria Recipe (Example):

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% (v/v) Triton X-100

-

Protease inhibitors (added fresh)

Procedure:

-

Harvest bacterial cells by centrifugation and discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Triton X-100 Lysis Buffer.

-

(Optional, for Gram-positive bacteria) Add lysozyme to a final concentration of ~1 mg/mL and incubate on ice for 30 minutes to degrade the peptidoglycan cell wall.

-

(Optional) Add DNase I to reduce the viscosity of the lysate caused by the release of DNA.

-

To enhance lysis, especially for bacteria with resilient cell walls, perform mechanical disruption such as sonication on ice or bead beating.

-

Incubate the lysate on ice for an additional 10-30 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

Concluding Remarks

Triton X-100 remains a powerful and versatile tool for cell lysis and membrane protein solubilization. Its effectiveness stems from a well-understood mechanism of membrane disruption and micelle formation. By carefully controlling its concentration and adhering to optimized protocols, researchers can reliably extract cellular components for a wide array of downstream applications, from enzymatic assays to proteomic studies. Understanding the fundamental principles of its action is paramount to its successful and reproducible application in the laboratory.

References

- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - DE [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Triton X-100 modulates lipid bilayer fluidity in opposing ways at the hydrophilic interface and hydrophobic interior, hindering water transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct formation of mixed micelles in the solubilization of phospholipid liposomes by Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and characterization of mixed micelles of the nonionic surfactant Triton X-100 with egg, dipalmitoyl, and dimyristoyl phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of Triton X-100 in Membrane Protein Misfolding Studies [eureka.patsnap.com]

- 12. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Mammalian Cell Lysis Buffer Triton-X100 Content - Molecular Biology [protocol-online.org]

- 15. Studies on Triton X-100 detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. Triton solubilization of proteins from pig liver mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]

A Technical Guide to the Physical Properties of Triton X-100 Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Triton X-100 solutions. Triton X-100, a nonionic surfactant, is a crucial excipient in pharmaceutical formulations and a common laboratory reagent for cell lysis, protein solubilization, and as a wetting agent. A thorough understanding of its physical characteristics is essential for optimizing experimental protocols, ensuring formulation stability, and controlling manufacturing processes.

Core Physical Properties of Triton X-100

Triton X-100 is the registered trademark for octylphenol (B599344) ethoxylate, which possesses a hydrophilic polyethylene (B3416737) oxide chain (averaging 9.5 ethylene (B1197577) oxide units) and a hydrophobic 4-(1,1,3,3-tetramethylbutyl)-phenyl group.[1] This amphipathic structure dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.

Quantitative Data Summary

The following tables summarize key physical properties of Triton X-100 and its aqueous solutions. These values are critical for applications ranging from fluid handling to formulation development.

Table 1: General Physical and Performance Properties of Triton X-100

| Property | Value | Conditions | Reference(s) |

| Molecular Weight (Average) | ~625 g/mol | - | [2] |

| Appearance | Clear, viscous liquid | 25°C | [3] |

| Density (Neat) | 1.06-1.07 g/mL | 20-25°C | [2][4][5] |

| Viscosity (Neat) | ~240-270 cP | 25°C | [3][4] |

| Refractive Index (Neat) | ~1.491 | 20°C | [4] |

| HLB (Hydrophile-Lipophile Balance) | 13.4 - 13.5 | Calculated | [2][5] |

| Cloud Point | 63-69°C | 1% aqueous solution | [2][5] |

| pH | 6.0 - 8.0 | 5% aqueous solution | [2][4] |

Table 2: Critical Micelle Concentration (CMC) of Triton X-100 in Water

| Temperature | CMC (mM) | CMC (ppm) | Reference(s) |

| 25°C | 0.22 - 0.24 mM | ~189 ppm | [2][5] |

Note: The CMC of nonionic surfactants like Triton X-100 generally decreases with an increase in temperature.[6]

Table 3: Density of Aqueous Triton X-100 Solutions at Various Temperatures

| Molar Concentration (mol·dm⁻³) | Density at 298 K (g·cm⁻³) | Density at 308 K (g·cm⁻³) | Density at 318 K (g·cm⁻³) |

| 0.00018 | 0.99728 | 0.99426 | 0.99042 |

| 0.00036 | 0.99751 | 0.99449 | 0.99066 |

| 0.00054 | 0.99774 | 0.99472 | 0.99089 |

| 0.00072 | 0.99797 | 0.99495 | 0.99113 |

| 0.00090 | 0.99820 | 0.99518 | 0.99136 |

| 0.00108 | 0.99843 | 0.99541 | 0.99159 |

| 0.00126 | 0.99866 | 0.99564 | 0.99182 |

| 0.00144 | 0.99889 | 0.99587 | 0.99205 |

| 0.00162 | 0.99912 | 0.99610 | 0.99228 |

| 0.00180 | 0.99935 | 0.99633 | 0.99251 |

Data adapted from Yadav, S. K. (2012). Asian Journal of Chemistry; Vol. 24, No. 4, 1439-1441.

Table 4: Surface Tension of Aqueous Triton X-100 Solutions at 25°C

| Concentration (wt%) | Surface Tension (dynes/cm) |

| 1.0 | 33 |

| 0.1 | 31 |

| 0.01 | 30 |

| 0.001 | 38 |

Data adapted from a technical document on Triton® X Surfactants.

Table 5: Viscosity of Aqueous Triton X-100 Solutions

| Concentration (wt%) | Viscosity Behavior at 25°C |

| < 40% | Viscosity increases with concentration. |

| 40% - 70% | Gel formation may occur, leading to a very high viscosity. |

| > 70% | Viscosity decreases as concentration approaches that of the neat liquid. |

Note: The viscosity of aqueous Triton X-100 solutions is highly dependent on concentration and temperature. At concentrations between 40-70%, the solution can form a gel phase at room temperature, significantly increasing its viscosity.[1]

Visualizations: Conceptual and Experimental Workflows

Triton X-100 Behavior in Aqueous Solution

The diagram below illustrates the relationship between the concentration of Triton X-100 and its physical state in solution. Below the Critical Micelle Concentration (CMC), Triton X-100 exists primarily as individual molecules (monomers). As concentration increases, these monomers progressively populate the air-water interface, causing a sharp drop in surface tension. Above the CMC, the interface becomes saturated, and excess monomers self-assemble into spherical structures called micelles. At this point, the surface tension remains relatively constant.

References

Triton X-100 Critical Micelle Concentration (CMC) in Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Triton X-100, a non-ionic surfactant, in various buffer systems commonly used in research and drug development. Understanding the CMC is crucial for the effective use of Triton X-100 in applications such as cell lysis, protein solubilization, and membrane protein extraction.

Data Presentation: CMC of Triton X-100 in Various Conditions

The CMC of Triton X-100 is influenced by several factors, including the composition of the buffer, pH, temperature, and the presence of salts. The following table summarizes the reported CMC values of Triton X-100 under different experimental conditions.

| Buffer System | pH | Temperature (°C) | Salt Concentration | CMC (mM) | Method of Determination |

| Aqueous Solution | Not Specified | 25 | None | 0.22 - 0.24 | Not Specified[1][2] |

| Aqueous Solution | Not Specified | Not Specified | None | 0.19 - 0.20 | Not Specified[3] |

| Aqueous Solution | Not Specified | Not Specified | None | 0.2 - 0.9 | Not Specified[4] |

| Phosphate Buffered Saline (PBS) | 7.4 | Not Specified | 0.9% (w/w) NaCl | 0.33 | Fluorescence Spectroscopy[5] |

| Phosphate Buffered Saline (PBS) | 7.4 | Not Specified | Not Specified | 0.21 | Isothermal Titration Calorimetry[5] |

| 30 mM Tris-HCl | 8.0 | Not Specified | Not Specified | Not explicitly stated, but 0.001% (w/v) Triton X-100 used as a tenth of the CMC. | Not Specified[6] |

| 10mM HEPES, 5.55 mM glucose | Not Specified | Not Specified | Not Specified | Not explicitly stated, but concentrations around 0.17-0.24 mM were investigated in relation to cell permeability. | Scanning Electrochemical Microscopy[3] |

Note: The CMC values for Tris-HCl and HEPES buffers are not explicitly stated in the literature as direct measurements. The provided information is based on the concentrations used in cell lysis protocols, which are typically well above the CMC.

Experimental Protocols

Accurate determination of the CMC is essential for optimizing experimental conditions. Below are detailed methodologies for two common techniques used to measure the CMC of Triton X-100.

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. In aqueous solution, pyrene exhibits a characteristic fluorescence spectrum. Upon incorporation into the hydrophobic core of micelles, the ratio of the intensities of the first and third vibronic peaks (I1/I3) in its emission spectrum changes significantly.

Materials:

-

Triton X-100

-

Pyrene (fluorescence grade)

-

Buffer of interest (e.g., PBS, Tris-HCl, HEPES)

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 1 mM.

-

Prepare a series of Triton X-100 solutions in the desired buffer with concentrations ranging from well below to well above the expected CMC (e.g., 0.01 mM to 1 mM).

-

Add a small aliquot of the pyrene stock solution to each Triton X-100 solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal to avoid affecting the solution properties.

-

Incubate the solutions for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow for equilibration and pyrene partitioning into the micelles.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. Set the excitation wavelength to approximately 335 nm and record the emission spectrum from 350 nm to 500 nm.

-

Determine the intensities of the first (I1) and third (I3) vibronic peaks (typically around 373 nm and 384 nm, respectively).

-

Plot the I1/I3 ratio as a function of the logarithm of the Triton X-100 concentration.

-

The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed. This can be identified as the midpoint of the transition in the sigmoidal curve.

Surface Tensiometry (Stalagmometric Method)

This classical method measures the surface tension of a liquid by determining the weight or volume of a drop falling from a capillary tip. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

Stalagmometer

-

Triton X-100

-

Buffer of interest

-

High-precision balance

Procedure:

-

Clean the stalagmometer thoroughly with a suitable cleaning solution (e.g., chromic acid) followed by rinsing with deionized water and the buffer to be used.

-

Prepare a series of Triton X-100 solutions in the desired buffer, with concentrations spanning the expected CMC range.

-

Fill the stalagmometer with the first Triton X-100 solution.

-

Allow the liquid to flow out slowly and form drops at the capillary tip.

-

Count the number of drops formed as the liquid level falls between two marked points on the stalagmometer. Alternatively, collect a specific number of drops and weigh them.

-

Repeat the measurement for each Triton X-100 concentration and for the pure buffer.

-

Calculate the surface tension (γ) for each concentration using the following formula (comparative method): γ_sample = γ_buffer * (n_buffer / n_sample) * (ρ_sample / ρ_buffer) where:

-

γ is the surface tension

-

n is the number of drops

-

ρ is the density of the solution

-

-

Plot the surface tension as a function of the logarithm of the Triton X-100 concentration.

-

The CMC is identified as the concentration at which the curve shows a sharp break, indicating the point where the surface tension ceases to decrease significantly with increasing surfactant concentration.

Mandatory Visualizations

Experimental Workflow for Cell Lysis

The following diagram illustrates a typical workflow for lysing mammalian cells using a Triton X-100-based buffer for subsequent protein extraction and analysis.

Mechanism of Membrane Solubilization by Triton X-100

The solubilization of a lipid bilayer by Triton X-100 is generally understood to occur in a three-stage process, which is crucial for the extraction of membrane proteins.[7]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. snowpure.com [snowpure.com]

- 3. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]

- 5. periodicos.ufms.br [periodicos.ufms.br]

- 6. researchgate.net [researchgate.net]

- 7. Pathways of Membrane Solubilization: A Structural Study of Model Lipid Vesicles Exposed to Classical Detergents - PMC [pmc.ncbi.nlm.nih.gov]

understanding the hydrophilic-lipophilic balance (HLB) of Triton X-100

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Triton X-100

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) system, with a specific focus on Triton X-100, a nonionic surfactant widely used in research, pharmaceuticals, and various industrial applications. This document details the theoretical basis of HLB, methods for its determination, and the practical implications of Triton X-100's specific HLB value in scientific and drug development contexts.

Introduction to the Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) is a concept developed to systematize the selection of surfactants for specific applications, such as emulsification, solubilization, and detergency.[1][2] Introduced by William C. Griffin in 1949, the HLB system assigns a numerical value to a surfactant, indicating the balance between its hydrophilic (water-loving) and lipophilic (oil-loving) properties.[3][4][5]

A surfactant molecule possesses both a hydrophilic "head" group and a lipophilic "tail" group.[1] The HLB value is determined by the relative size and strength of these two opposing groups.[4] The HLB scale for non-ionic surfactants ranges from 0 to 20.[5][6]

-

Low HLB values (0-10) signify a greater lipophilic character, meaning the surfactant is more soluble in oil and is suitable for creating water-in-oil (W/O) emulsions.[1][3][7]

-

High HLB values (10-20) indicate a stronger hydrophilic nature, making the surfactant more soluble in water and ideal for oil-in-water (O/W) emulsions, detergency, and solubilization.[3][5][7]

The HLB system is a critical tool for formulators, as matching the HLB of the surfactant (or a blend of surfactants) to the "Required HLB" of the oil phase is essential for creating stable and effective emulsions.[2][7][8]

Table 1: The HLB Scale and Corresponding Surfactant Applications

| HLB Value Range | Application | Solubility Characteristic |

| 1-3 | Anti-foaming agent | Predominantly Lipophilic (Oil-Soluble) |

| 3-6 | W/O (Water-in-Oil) Emulsifier | Predominantly Lipophilic (Oil-Soluble) |

| 7-9 | Wetting and Spreading Agent | --- |

| 8-16 | O/W (Oil-in-Water) Emulsifier | Predominantly Hydrophilic (Water-Soluble) |

| 13-16 | Detergent | Predominantly Hydrophilic (Water-Soluble) |

| 16-18 | Solubilizer or Hydrotrope | Predominantly Hydrophilic (Water-Soluble) |

| Source:[5][7] |

Triton X-100: Structure and Physicochemical Properties

Triton X-100 is a well-characterized, nonionic surfactant belonging to the octylphenol (B599344) ethoxylate family.[9][10][11] Its widespread use stems from its effectiveness as a detergent, emulsifier, and solubilizing agent in numerous biochemical, pharmaceutical, and industrial processes.[10][12][13]

The structure of Triton X-100 consists of two main parts:

-

A lipophilic (hydrophobic) group : A 4-(1,1,3,3-tetramethylbutyl)-phenyl group.[9][14]

-

A hydrophilic group : A polyethylene (B3416737) oxide chain. For Triton X-100, this chain has an average of 9.5 ethylene (B1197577) oxide units.[9][15][16]

This amphiphilic structure allows Triton X-100 to position itself at the interface between aqueous and non-aqueous phases, reducing interfacial tension.[10][17]

Table 2: Key Physicochemical Properties of Triton X-100

| Property | Value | Reference(s) |

| HLB Value | 13.4 - 13.5 | [15][18][19] |

| Chemical Class | Nonionic Surfactant (Octylphenol ethoxylate) | [10][20] |

| Average Molecular Weight | ~625 g/mol | [12][15] |

| Critical Micelle Concentration (CMC) | 0.22 - 0.24 mM in water | [12][15][19] |

| Aggregation Number | 100 - 155 | [19][21][22] |

| Cloud Point (1% aqueous solution) | 63 - 69 °C | [15][18] |

| Appearance | Clear, viscous liquid | [14] |

| pH (5% aqueous solution) | 6.0 - 8.0 | [12][15] |

Determination of the HLB Value

The HLB value of a surfactant can be determined through theoretical calculation or estimated experimentally.

Theoretical Calculation Methods

For nonionic surfactants like Triton X-100, several methods have been established to calculate the HLB value based on the molecular structure.

Developed in 1949, this is the most common method for nonionic surfactants.[4][5]

-

General Formula : HLB = 20 * (Mh / M)

-

For Polyoxyethylene Ethers : A simplified formula is often used:

Protocol for HLB Calculation using Griffin's Method (for Triton X-100):

-

Determine the Molecular Formula : The general structure is C₈H₁₇-C₆H₄-(OCH₂CH₂)ₙOH, with an average n of 9.5 for Triton X-100.

-

Calculate the Molecular Mass of the Hydrophilic Portion (Mh) :

-

The hydrophilic part is the polyethylene oxide chain: -(OCH₂CH₂)₉.₅-OH.

-

Mass of (OCH₂CH₂) = (16.00) + 2(12.01) + 4(1.01) = 44.06 g/mol .

-

Mass of 9.5 units = 9.5 * 44.06 = 418.57 g/mol .

-

Add the terminal -OH group: 418.57 + 16.00 + 1.01 = 435.58 g/mol .

-

Mh = 435.58 g/mol.

-

-

Calculate the Total Molecular Mass (M) :

-

The lipophilic part is the octylphenyl group: C₈H₁₇-C₆H₄-.

-

Mass of octyl group (C₈H₁₇) = 8(12.01) + 17(1.01) = 113.25 g/mol .

-

Mass of phenyl group (C₆H₄) = 6(12.01) + 4(1.01) = 76.10 g/mol .

-

Total mass of lipophilic part = 113.25 + 76.10 = 189.35 g/mol .

-

Total Molecular Mass M = Mh + M_lipophilic = 435.58 + 189.35 = 624.93 g/mol (approx. 625).[15][16]

-

-

Calculate HLB :

-

HLB = 20 * (435.58 / 624.93) = 20 * 0.697 = 13.94. This calculated value is slightly higher than the commonly cited value of 13.5, which may be due to variations in the ethoxylation distribution or an empirically adjusted value from the manufacturer.

-

In 1957, Davies proposed a method that calculates HLB by assigning numerical values to various chemical groups within the surfactant molecule.[5][23] This method can be applied to a wider range of surfactants, including ionic types.[23]

Protocol for HLB Calculation using Davies' Method:

-

Identify Functional Groups : Break down the Triton X-100 molecule into its constituent groups recognized by the Davies' method.

-

Assign Group Numbers : Using a standard table of Davies' group numbers, assign a value to each group.

-

Hydrophilic groups (e.g., -O-, -OH) have positive values.

-

Lipophilic groups (e.g., -CH-, -CH₂-, -CH₃) have negative values.

-

-

Sum the Values : Calculate the sum of all hydrophilic group numbers and the sum of all lipophilic group numbers.

-

Calculate HLB : Apply the values to the Davies' formula to obtain the HLB value.

Experimental Estimation: The Emulsion Stability Test

While the HLB of Triton X-100 is established, a common experimental task is to determine the Required HLB (RHLB) of a specific oil or oil blend for creating a stable emulsion. This involves testing a series of surfactant blends with varying HLB values to identify the one that provides the best emulsification.

Protocol for Determining the Required HLB of an Oil Phase:

-

Select Surfactants : Choose two nonionic surfactants with known HLB values, one with a low HLB (e.g., Span 80, HLB = 4.3) and one with a high HLB (e.g., Tween 80, HLB = 15.0).[8]

-

Prepare Surfactant Blends : Create a series of blends of the two surfactants to achieve a range of intermediate HLB values (e.g., 6, 8, 10, 12, 14). The HLB of a blend is the weighted average of the individual surfactant HLBs.[3][7]

-

HLB_blend = (w_A * HLB_A) + (w_B * HLB_B) where w is the weight fraction of each surfactant.

-

-

Formulate Emulsions : Prepare a set of emulsions, each containing the same ratio of oil and water but using a different surfactant blend from step 2. A typical starting point is 5% total surfactant concentration.

-

Homogenize : Subject each formulation to identical mixing/homogenization conditions to ensure consistency.

-

Observe and Evaluate Stability : Store the emulsions under controlled conditions and observe them over time (e.g., 24 hours, 1 week). Evaluate stability by looking for signs of instability such as creaming, coalescence, or phase separation.

-

Identify Optimum HLB : The surfactant blend that produces the most stable emulsion corresponds to the Required HLB of the oil phase.

Applications of Triton X-100 in Research and Drug Development

The HLB value of 13.5 places Triton X-100 firmly in the category of an excellent O/W emulsifier, detergent, and solubilizing agent.[15][20] This versatility is leveraged in numerous applications.

Solubilization of Membrane Proteins

One of the most common uses of Triton X-100 is in biochemistry for solubilizing integral membrane proteins from lipid bilayers.[16][26][27] Its non-denaturing nature helps to extract proteins while preserving their native structure and function, which is critical for subsequent analysis.[28][29] The efficiency of solubilization by Triton X-series detergents has been shown to be dependent on the HLB value, with Triton X-100 (HLB 13.5) being highly effective for a wide range of membrane proteins.[26]

Emulsion Stability in Drug Formulations

In drug development, Triton X-100 is used as an excipient to create stable oil-in-water emulsions.[17][27] This is crucial for:

-

Delivery of Poorly Soluble Drugs : Lipophilic drugs can be dissolved in the oil phase of an O/W emulsion, improving their bioavailability.[17]

-

Parenteral Nutrition : Fat emulsions for intravenous feeding require highly stable systems.

-

Vaccine Formulations : Triton X-100 is used in the production of some split virus influenza vaccines to disrupt the viral envelope.[14][30]

The high HLB of Triton X-100 ensures the formation of stable, small droplets of oil dispersed in a continuous aqueous phase, which is essential for the safety and efficacy of these formulations.[17]

Cell Lysis and Permeabilization

Triton X-100 is a key component in many cell lysis buffers.[21][28] At concentrations above its CMC (0.24 mM), it effectively disrupts cell membranes to release intracellular contents like proteins and organelles for analysis.[12][21] It is also used at lower concentrations (0.1-0.5%) to permeabilize cell membranes without complete lysis, allowing antibodies and other probes to access intracellular targets in techniques like immunostaining.[14]

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental principle guiding the use of surfactants. Triton X-100, with its well-defined structure and an HLB value of approximately 13.5, serves as a quintessential example of a versatile oil-in-water emulsifier and solubilizing agent. Its properties make it an invaluable tool for researchers, scientists, and drug development professionals, enabling critical applications from the fundamental study of membrane proteins to the formulation of life-saving vaccines and therapeutics. A thorough understanding of its HLB value is paramount to leveraging its full potential and ensuring the development of stable, effective, and reliable formulations and protocols.

References

- 1. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]

- 2. crodaindustrialspecialties.com [crodaindustrialspecialties.com]

- 3. jrhessco.com [jrhessco.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 6. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 7. saffireblue.ca [saffireblue.ca]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. TRITON X-100 - Ataman Kimya [atamanchemicals.com]

- 10. Triton X-100 CAS 9002-93-1 [hylandachemical.com]

- 11. Triton X-100 surfactant joins the list of contaminants of emerging concern [manufacturingchemist.com]

- 12. Triton X-100 | 9002-93-1 [chemicalbook.com]

- 13. specialchem.com [specialchem.com]

- 14. Triton X-100 - Wikipedia [en.wikipedia.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. snowpure.com [snowpure.com]

- 17. How Triton X-100 Affects Emulsion Stability in Drug Formulations [eureka.patsnap.com]

- 18. dow.com [dow.com]

- 19. Triton™ X-100 laboratory grade | Sigma-Aldrich [sigmaaldrich.com]

- 20. carlroth.com [carlroth.com]

- 21. Sample Preparation [abm.com.ge]

- 22. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

- 25. Hydrophilic-lipophilic balance [chemeurope.com]

- 26. Effect of the hydrophile-lipophile balance of non-ionic detergents (Triton X-series) on the solubilization of biological membranes and their integral b-type cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Triton X-100's Role in Drug-Polymer Nanocomposite Stabilization [eureka.patsnap.com]

- 28. pharmaexcipients.com [pharmaexcipients.com]

- 29. pharmaexcipients.com [pharmaexcipients.com]

- 30. Direct UV Spectrophotometry and HPLC Determination of Triton X-100 in Split Virus Influenza Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

Triton X-100: A Technical Guide for Biological and Pharmaceutical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Triton X-100 is a non-ionic surfactant widely employed in biological and pharmaceutical research for its ability to permeabilize and solubilize cell membranes and proteins.[1][2] Its gentle, non-denaturing properties make it an indispensable tool for a vast array of applications, from protein extraction to cellular imaging. This guide provides a comprehensive overview of Triton X-100, including its physicochemical properties, mechanism of action, detailed experimental protocols, and its role in drug development.

Core Physicochemical Properties

Triton X-100, chemically known as t-octylphenoxypolyethoxyethanol, is a stable and highly versatile detergent.[1] Its amphipathic nature, characterized by a hydrophilic polyethylene (B3416737) oxide head and a hydrophobic phenyl group, allows it to effectively disrupt lipid-lipid and lipid-protein interactions within the cell membrane. The quantitative properties of Triton X-100 are crucial for optimizing experimental conditions and are summarized below.

| Property | Value | References |

| Chemical Class | Non-ionic polyoxyethylene surfactant | [3] |

| Average Molecular Weight | ~625 g/mol | [1][4] |

| Critical Micelle Concentration (CMC) | 0.2-0.9 mM (typically ~0.24 mM in water) | [3][5][6] |

| Hydrophile-Lipophile Balance (HLB) | 13.4 - 13.5 | [4][7][8] |

| Aggregation Number | 100 - 155 | [3][8] |

| Micelle Molecular Weight | ~90,000 g/mol | [3] |

| Appearance | Clear, viscous liquid | [9] |

| Density | ~1.07 g/cm³ at 25°C | [9] |

| Cloud Point | 63-69°C (1% aqueous solution) | [3][4] |

| Solubility | Soluble in water and most polar organic solvents | [1][9] |

Mechanism of Action: Membrane Solubilization

Triton X-100's primary function in biology is to disrupt the lipid bilayer of cell membranes. This process can be tailored by adjusting its concentration. At low concentrations (below the CMC), Triton X-100 monomers partition into the membrane, leading to permeabilization.[10][11] As the concentration increases above the CMC, the monomers assemble into micelles, which can then solubilize membrane components, including integral membrane proteins, by forming mixed micelles.[12][13] This process effectively extracts proteins from the membrane while often preserving their native conformation and function.[14]

Key Applications and Experimental Protocols

Triton X-100 is a component in numerous standard laboratory buffers and protocols. Its applications are diverse, ranging from preparing cell lysates for protein analysis to permeabilizing cells for immunostaining.

Cell Lysis for Protein Extraction

Triton X-100 is a key ingredient in many lysis buffers due to its ability to efficiently lyse cells while being mild enough to not denature most proteins.[2][14][15] This makes it ideal for subsequent analyses like immunoprecipitation and enzyme assays.

Protocol: Preparation of a Triton X-100-Based Lysis Buffer

This protocol provides a general-purpose buffer for lysing cultured mammalian cells.

Materials:

-

Tris-HCl

-

NaCl

-

EDTA

-

Triton X-100

-

Protease and Phosphatase Inhibitor Cocktails (added fresh)

-

Deionized Water

Buffer Composition (1X Lysis Buffer):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% (v/v) Triton X-100

Procedure:

-

Prepare a 1 M stock solution of Tris-HCl at pH 7.4.

-

Prepare a 5 M stock solution of NaCl.

-

Prepare a 0.5 M stock solution of EDTA.

-

To prepare 100 mL of 1X Lysis Buffer, combine 5 mL of 1 M Tris-HCl, 3 mL of 5 M NaCl, and 0.2 mL of 0.5 M EDTA.

-

Add deionized water to a final volume of approximately 99 mL.

-

Add 1 mL of Triton X-100 and mix gently until the solution is homogenous.

-

Store the buffer at 4°C. Immediately before use, add protease and phosphatase inhibitors to the required volume of buffer according to the manufacturer's instructions.[16]

Cell Lysis Workflow:

-

Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).[17]

-

Aspirate PBS and add the ice-cold Lysis Buffer (e.g., 1 mL for a 10 cm dish).[18]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17]

-

Incubate on ice for 20-30 minutes with gentle agitation.[16][17]

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16][18]

-

Transfer the supernatant, which contains the soluble protein fraction, to a new tube for downstream applications.[16][19]

Cell Permeabilization for Immunofluorescence

For the detection of intracellular antigens, antibodies must first cross the cell membrane. Triton X-100 is commonly used at low concentrations (0.1-0.5%) to permeabilize fixed cells, allowing antibodies to access their targets within the cytoplasm and nucleus.[20][21]

Protocol: Cell Permeabilization for Immunostaining

This protocol is suitable for adherent cells grown on coverslips.

Materials:

-

Cells cultured on sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixation)

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

Blocking Buffer (e.g., PBS with 5% Normal Goat Serum and 0.1% Triton X-100)[20]

-

Primary and fluorophore-conjugated secondary antibodies

Procedure:

-

Fixation: Remove culture medium and wash cells with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[22]

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Add the Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[21]

-

Blocking: Wash the cells again with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[23]

-

Antibody Staining: Proceed with primary and secondary antibody incubations as per standard immunofluorescence protocols. The Antibody Dilution Buffer should also contain a low concentration of Triton X-100 (e.g., 0.1-0.3%) to maintain permeability.[20][23]

Immunoprecipitation (IP)

In IP, Triton X-100 is crucial for both the initial cell lysis and the subsequent wash steps. It solubilizes the target protein and its binding partners while its concentration in wash buffers is adjusted to reduce non-specific protein binding to the antibody-bead complex, thereby increasing the purity of the isolated protein complex.[24][25][26]

Role in Drug Development

Non-ionic surfactants like Triton X-100 play a significant role in the pharmaceutical industry.[27]

-

Solubilization of Poorly Soluble Drugs: Many active pharmaceutical ingredients (APIs) have poor water solubility, which limits their bioavailability. Non-ionic surfactants can form micelles that encapsulate these hydrophobic drug molecules, increasing their solubility in aqueous formulations for oral or parenteral delivery.[27][28][29]

-

Stabilization of Formulations: They are used as emulsifiers and stabilizing agents in the preparation of emulsions, suspensions, and nanodispersions, preventing the aggregation of drug particles and ensuring dosage uniformity.[27]

-

In Vitro Assay Development: In drug screening, Triton X-100 is used in cell-based assays to permeabilize cells for studying the effects of drugs on intracellular targets or to lyse cells for enzymatic and binding assays.

Environmental Considerations and Alternatives

A significant consideration for the use of Triton X-100 is its environmental impact. Its degradation products have been identified as ecotoxic.[30] Consequently, regulations, particularly in Europe (REACH), have restricted its use, prompting the search for more environmentally friendly alternatives.[30][31] Several "greener" non-ionic detergents are now available that offer comparable performance with better biodegradability profiles, such as Tergitol™ 15-S-9 and Ecosurf™ SA-9.[30][32] For viral inactivation in biopharmaceutical manufacturing, novel compounds like Nereid and Virodex TXR-1 have been identified as effective substitutes.[9][31][33] Researchers should consider these alternatives, especially for new protocols and large-scale applications.

References

- 1. snowpure.com [snowpure.com]

- 2. Triton™ X-100 for molecular Biology | LabMart Limited [labmartgh.com]

- 3. Sample Preparation [abm.com.ge]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 6. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dow.com [dow.com]

- 8. TRITON® X-100 Detergent - CAS 9036-19-5 - Calbiochem | 648462 [merckmillipore.com]

- 9. Triton X-100 - Wikipedia [en.wikipedia.org]

- 10. Delivery of Optical Contrast Agents using Triton-X100, Part 1: Reversible permeabilization of live cells for intracellular labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ACTION OF TRITON X-100 ON CHLOROPLAST MEMBRANES: Mechanisms of Structural and Functional Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Triton X-100 in Membrane Protein Misfolding Studies [eureka.patsnap.com]

- 13. Biomembrane solubilization mechanism by Triton X-100: a computational study of the three stage model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]

- 15. Do you add Triton-X in your lysis buffer? - Protein and Proteomics [protocol-online.org]

- 16. mdanderson.org [mdanderson.org]

- 17. neb.com [neb.com]

- 18. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]

- 19. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]

- 20. CST | Cell Signaling Technology [cellsignal.com]

- 21. fn-test.com [fn-test.com]

- 22. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. ulab360.com [ulab360.com]

- 24. sysy.com [sysy.com]

- 25. med.upenn.edu [med.upenn.edu]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. pharmaceutical.basf.com [pharmaceutical.basf.com]

- 30. carlroth.com [carlroth.com]

- 31. Research Explores Alternative To EU-Banned Triton X-100 [bioprocessonline.com]

- 32. carlroth.com [carlroth.com]

- 33. pharmaexcipients.com [pharmaexcipients.com]

The Role of Triton X-100 in the Solubilization of Membrane Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Triton X-100, a non-ionic detergent widely employed in the solubilization of membrane proteins for biochemical and structural analysis. We will explore its mechanism of action, critical physicochemical properties, and provide detailed experimental protocols and data-driven insights to aid in the successful extraction and stabilization of membrane proteins.

Introduction to Membrane Protein Solubilization

Integral membrane proteins are critical components of cellular function, acting as channels, transporters, and receptors for signaling pathways. However, their hydrophobic nature presents significant challenges for in vitro studies.[1] Detergents are amphipathic molecules essential for extracting these proteins from the lipid bilayer while aiming to preserve their native structure and function.[1][2] Triton X-100 is a mild, non-ionic detergent frequently chosen for its ability to disrupt lipid-lipid and lipid-protein interactions without significantly denaturing the protein.[3][4]

Mechanism of Action of Triton X-100

The solubilization of a biomembrane by Triton X-100 is often described by a three-stage model.[5] Initially, at low concentrations, detergent monomers partition into the lipid bilayer, leading to membrane lysis.[6] As the concentration increases, the bilayer becomes saturated with detergent molecules, leading to the formation of mixed micelles containing lipids, proteins, and detergent. Finally, at high detergent concentrations, the membrane is fully solubilized into protein-detergent and lipid-detergent mixed micelles.[6]

The non-denaturing character of Triton X-100 is attributed to its bulky non-polar head group, which primarily interacts with the hydrophobic regions of membrane proteins without disrupting the protein's internal, native structure.[6]

Physicochemical Properties of Triton X-100

The effectiveness of a detergent is largely dictated by its physicochemical properties. The table below summarizes the key characteristics of Triton X-100.

| Property | Value | References |

| Detergent Class | Non-ionic | [3][7] |

| Molecular Weight | ~625 - 647 g/mol (average) | [2][7] |

| Critical Micelle Concentration (CMC) | 0.2 - 0.9 mM | [2][4][8] |

| Aggregation Number | 100 - 155 | [9][10] |

| Micelle Molecular Weight | ~90,000 g/mol | [7] |

| Cloud Point | 64 - 65°C | [7][9] |

| HLB Number | 13.5 | [9] |

-

Critical Micelle Concentration (CMC): The concentration at which detergent monomers begin to form micelles.[11] Solubilization typically requires detergent concentrations well above the CMC.[12]

-

Aggregation Number: The average number of detergent monomers in a single micelle.[7]

-

Cloud Point: The temperature at which a non-ionic detergent solution becomes cloudy and phase-separates, which can affect protein stability.[7]

Quantitative Data on Solubilization Efficiency

The choice of detergent and its concentration is critical and often protein-dependent. While Triton X-100 is a versatile detergent, its efficiency can vary.

| Membrane Protein/Complex | Source | Triton X-100 Concentration | Solubilization Efficiency | Observations | References |

| Photosynthetic Superassembly | Rhodobacter capsulatus | Not specified | >95% | Efficient extraction but led to degradation of the labile light-harvesting complex I (LHI). | [2] |

| Sarcoplasmic Reticulum Vesicles | Rabbit Muscle | 2 µmol/mg protein | Near complete | Solubilization occurred as a critical phenomenon at a surfactant/phospholipid molar ratio of ~1.5:1. | [13] |

| EM29 (histidine-tagged) | E. coli | Not specified | Moderate | Other detergents like FC12 and LDAO showed weaker solubilization for this specific protein. | [14] |

Experimental Protocols

Below are detailed methodologies for common applications of Triton X-100 in membrane protein research.

This protocol is a standard starting point for the extraction of membrane proteins for functional and structural studies.[2]

Materials:

-

Triton X-100 Lysis Buffer: 1% (v/v) Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA.

-

Protease and phosphatase inhibitor cocktails.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Cultured cells.

-

Cell scraper.

-

Microcentrifuge.

Procedure:

-

Wash cultured cells with ice-cold PBS.

-

Collect the cell pellet by centrifugation.

-

Resuspend the cell pellet in ice-cold Triton X-100 Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis and solubilization.[2] For some applications, this incubation can be extended to 60 minutes on a rotator at 4°C.[15]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet insoluble cellular debris.[2]

-

The resulting supernatant contains the solubilized membrane proteins and is ready for downstream applications.

This protocol is adapted for studying protein-protein interactions involving membrane proteins.[16][17]

Materials:

-

Membrane Protein Solubilization Buffer: 1% Triton X-100, 100 mM Tris-HCl pH 7.3, 150 mM NaCl, 1 mM EDTA, 10% glycerol, 20 mM NaF.[16][17]

-

Protease inhibitor cocktail, 1 mM PMSF, 1 mM Na₂MoO₄, 50 mM β-glycerophosphate, 10 mM Na₃VO₄.[16][17]

-

Microsomal fraction isolated from cells or tissues.

-

Specific antibodies for immunoprecipitation.

-

Protein A/G agarose (B213101) beads.

Procedure:

-

Start with an isolated microsomal fraction from the cells or tissue of interest.

-

Resuspend the microsomal pellet in the Membrane Protein Solubilization Buffer.

-

Incubate for 30-60 minutes at 4°C on a rotator to ensure complete solubilization.

-

Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any non-solubilized material.

-

Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer (similar to solubilization buffer but with a lower Triton X-100 concentration, e.g., 0.1%).

-

Elute the protein complexes from the beads for analysis by SDS-PAGE and Western blotting.

Note: The concentration of Triton X-100 can be increased up to 2% to enhance the stringency of the immunoprecipitation.[16][17]

Visualizations of Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for the solubilization and purification of a target membrane protein.

Caption: General workflow for membrane protein solubilization.